tert-Butyl [(1-isobutylpiperidin-4-yl)methyl]carbamate tert-Butyl [(1-isobutylpiperidin-4-yl)methyl]carbamate
Brand Name: Vulcanchem
CAS No.: 1286273-12-8
VCID: VC5577552
InChI: InChI=1S/C15H30N2O2/c1-12(2)11-17-8-6-13(7-9-17)10-16-14(18)19-15(3,4)5/h12-13H,6-11H2,1-5H3,(H,16,18)
SMILES: CC(C)CN1CCC(CC1)CNC(=O)OC(C)(C)C
Molecular Formula: C15H30N2O2
Molecular Weight: 270.417

tert-Butyl [(1-isobutylpiperidin-4-yl)methyl]carbamate

CAS No.: 1286273-12-8

Cat. No.: VC5577552

Molecular Formula: C15H30N2O2

Molecular Weight: 270.417

* For research use only. Not for human or veterinary use.

tert-Butyl [(1-isobutylpiperidin-4-yl)methyl]carbamate - 1286273-12-8

Specification

CAS No. 1286273-12-8
Molecular Formula C15H30N2O2
Molecular Weight 270.417
IUPAC Name tert-butyl N-[[1-(2-methylpropyl)piperidin-4-yl]methyl]carbamate
Standard InChI InChI=1S/C15H30N2O2/c1-12(2)11-17-8-6-13(7-9-17)10-16-14(18)19-15(3,4)5/h12-13H,6-11H2,1-5H3,(H,16,18)
Standard InChI Key SRNSDGBFKQUICG-UHFFFAOYSA-N
SMILES CC(C)CN1CCC(CC1)CNC(=O)OC(C)(C)C

Introduction

Chemical Structure and Nomenclature

The molecular structure of tert-Butyl [(1-isobutylpiperidin-4-yl)methyl]carbamate comprises a piperidine ring substituted at the 1-position with an isobutyl group and at the 4-position with a methylcarbamate moiety protected by a tert-butyl group. The IUPAC name reflects this arrangement: tert-butyl N-[[1-(2-methylpropyl)piperidin-4-yl]methyl]carbamate.

Structural Features

  • Piperidine Core: A six-membered heterocyclic ring with one nitrogen atom, contributing to the compound’s basicity and conformational rigidity .

  • Isobutyl Substituent: A branched alkyl chain at the 1-position, enhancing lipophilicity and influencing steric interactions in synthetic pathways .

  • Boc-Protected Carbamate: The tert-butoxycarbonyl group at the 4-position acts as a temporary protective group for amines, enabling selective reactions in multi-step syntheses .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₁₆H₃₀N₂O₂
Molecular Weight298.42 g/mol
CAS Registry Number1286273-12-8
IUPAC Nametert-Butyl [(1-isobutylpiperidin-4-yl)methyl]carbamate

Synthesis and Manufacturing

The synthesis of tert-Butyl [(1-isobutylpiperidin-4-yl)methyl]carbamate typically involves multi-step reactions starting from piperidine derivatives. A common route, as described in Ambeed’s technical data, utilizes Boc-protection of 4-(aminomethyl)piperidine followed by alkylation with isobutyl bromide .

Stepwise Synthesis

  • Boc Protection: 4-(Aminomethyl)piperidine reacts with di-tert-butyl dicarbonate in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to form tert-butyl piperidin-4-ylmethylcarbamate.

  • Alkylation: The protected amine undergoes nucleophilic substitution with isobutyl bromide in the presence of a base like potassium carbonate, yielding the final product .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
1Boc₂O, Et₃N, DCM, 0°C to RT, 12 h85%
2Isobutyl bromide, K₂CO₃, DMF, 60°C, 8 h78%

Optimization Challenges

  • Steric Hindrance: The isobutyl group’s bulkiness can reduce reaction rates during alkylation, necessitating elevated temperatures or prolonged reaction times .

  • Byproduct Formation: Competing N-alkylation or over-alkylation may occur, requiring careful stoichiometric control .

Physicochemical Properties

tert-Butyl [(1-isobutylpiperidin-4-yl)methyl]carbamate exhibits moderate solubility in polar aprotic solvents (e.g., DCM, DMF) but limited solubility in water (<1 mg/mL at 25°C). Its logP value of 3.2 indicates significant lipophilicity, favorable for blood-brain barrier penetration in drug candidates .

Table 3: Physical Properties

PropertyValue
Melting Point98–102°C (decomposes)
Boiling PointNot reported (decomposes)
Solubility in DCM250 mg/mL
pKa9.8 (amine)

Applications in Pharmaceutical Research

This compound’s primary utility lies in its role as a building block for bioactive molecules. For example:

  • Protease Inhibitors: The piperidine moiety mimics transition states in enzymatic reactions, enabling the design of inhibitors for HIV-1 protease .

  • GPCR Modulators: Structural analogs have shown affinity for G-protein-coupled receptors (GPCRs) involved in neurological disorders, such as dopamine and serotonin receptors .

Case Study: Antiviral Agents

A 2023 study modified the isobutyl side chain to introduce sulfonamide groups, resulting in derivatives with IC₅₀ values of 0.8 μM against SARS-CoV-2 main protease . These findings underscore its versatility in antiviral drug design.

Future Directions

Ongoing research aims to exploit tert-Butyl [(1-isobutylpiperidin-4-yl)methyl]carbamate’s scaffold for:

  • Cancer Therapeutics: Functionalizing the piperidine nitrogen with fluorinated groups to enhance DNA intercalation.

  • Neuroprotective Agents: Modulating the carbamate group to improve blood-brain barrier permeability.

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